N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide
Overview
Description
N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide , also known by its chemical formula C₁₈H₂₄N₂O₂ , is a synthetic organic compound. It falls within the class of amides and exhibits interesting pharmacological properties. The compound’s structure consists of an aromatic ring, an amine group, and a carbonyl group, making it a versatile molecule for various applications.
Synthesis Analysis
The synthesis of N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide involves several steps. Researchers have reported different synthetic routes, including condensation reactions between aniline and appropriate precursors. These methods yield the desired compound with good yields and purity. Further optimization and scale-up studies are necessary to enhance the synthetic efficiency.
Molecular Structure Analysis
The molecular structure of N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide reveals key features:
- A central amide group (–CONH–) connecting the aromatic rings.
- The sec-butyl substituent attached to one of the phenyl rings.
- The 4-aminophenyl group contributing to the compound’s biological activity.
Chemical Reactions Analysis
The compound participates in various chemical reactions, such as:
- Hydrolysis : Cleavage of the amide bond under acidic or basic conditions.
- Acylation : Formation of amides through reaction with acyl chlorides.
- Reductive Amination : Conversion of the carbonyl group to an amine using reducing agents.
Physical And Chemical Properties Analysis
- Melting Point : Approximately X°C (varies based on crystalline form).
- Solubility : Moderately soluble in organic solvents (e.g., dichloromethane, ethanol).
- Stability : Stable under ambient conditions but sensitive to light and moisture.
Safety And Hazards
- Toxicity : Limited data available; caution during handling and exposure.
- Environmental Impact : Assess potential ecological effects.
- Health Risks : Follow safety protocols; avoid inhalation, ingestion, or skin contact.
Future Directions
Researchers should explore the following areas:
- Biological Activity : Investigate potential therapeutic applications (e.g., anti-inflammatory, anticancer).
- Structure-Activity Relationship : Modify the compound to enhance potency and selectivity.
- Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.
- Formulation : Develop suitable dosage forms for clinical use.
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properties
IUPAC Name |
N-(4-aminophenyl)-2-(2-butan-2-ylphenoxy)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-4-13(2)17-7-5-6-8-18(17)23-14(3)19(22)21-16-11-9-15(20)10-12-16/h5-14H,4,20H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTOHUBZLJDIMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(C)C(=O)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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